4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Description
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Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-ethynyl-1-(oxolan-2-ylmethyl)pyrazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-6-11-12(7-9)8-10-4-3-5-13-10/h1,6-7,10H,3-5,8H2 |
InChI Key |
ATYYHGCYHAURLP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CCCO2 |
Origin of Product |
United States |
Biological Activity
4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and possible therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 176.2 g/mol
- Structural Features :
- A pyrazole ring
- An ethynyl group
- An oxolan-2-ylmethyl moiety
The exact mechanism of action for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is not fully understood. However, it is believed to interact with specific molecular targets, potentially modulating enzyme or receptor activities. The ethynyl and pyrazole components may facilitate binding to various biological targets, suggesting its role in pharmacological contexts .
Pharmacological Potential
Research indicates that compounds similar to 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole exhibit various pharmacological properties:
- Adenosine Receptor Agonism : It has been suggested that related pyrazole compounds can act as agonists for the A2A adenosine receptor, which is implicated in coronary artery disease (CAD) treatment .
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant anti-inflammatory effects, inhibiting cytokines such as TNF-α and IL-6 .
- Vasodilation : The compound's potential as a vasodilator could be beneficial in managing cardiovascular conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including:
Synthesis
The synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole typically involves the Suzuki–Miyaura coupling reaction, which allows for mild conditions and functional group tolerance. The general steps include:
- Preparation of starting materials.
- Execution of the Suzuki–Miyaura coupling.
- Purification of the final product.
Applications in Drug Discovery
Given its structural characteristics and biological activities, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole serves as a valuable scaffold for developing new pharmaceuticals. Its versatility allows it to be a building block in synthetic organic chemistry and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
